molecular formula C18H12 B3041897 1-(Phenylethynyl)naphthalene CAS No. 4044-57-9

1-(Phenylethynyl)naphthalene

Cat. No.: B3041897
CAS No.: 4044-57-9
M. Wt: 228.3 g/mol
InChI Key: RJTQETWCPOVCSR-UHFFFAOYSA-N
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Description

1-(Phenylethynyl)naphthalene is an organic compound with the molecular formula C18H12. It is a derivative of naphthalene, where a phenylethynyl group is attached to the first carbon atom of the naphthalene ring. This compound is known for its unique structural properties and its applications in various fields of scientific research.

Scientific Research Applications

1-(Phenylethynyl)naphthalene has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets suggest that precautions should be taken when handling 1-(Phenylethynyl)naphthalene. It’s advised to avoid inhalation of vapour or mist and to keep away from sources of ignition . In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

The future directions of 1-(Phenylethynyl)naphthalene research could involve further exploration of its potential applications in the field of organic semiconductors . Additionally, the synthesis and characterization of naphthalene derivatives could provide valuable insights into the development of new organic semiconductor materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylethynyl)naphthalene can be synthesized through the Sonogashira coupling reaction. This reaction involves the coupling of a halogenated naphthalene derivative with a phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylethynyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Phenylethynyl)naphthalene involves its interaction with molecular targets, such as enzymes and receptors. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various research applications, particularly in the synthesis of complex organic molecules and the development of advanced materials .

Properties

IUPAC Name

1-(2-phenylethynyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTQETWCPOVCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a procedure similar to that of Example 16 using [phenylmethyl]-1H-benzotriazole (10 mmol) and N-([1-naphthalenyl]methylene)benzenamine (10 mmol): 88% yield: mp 51°-53° C. (MeOH) (lit1 oil); 1H NMR (300 MHz, CDCl3) δ7.39-7.69 (m, 8H), 7.77-7.90 (m, 3H), 8.46 (br d, 2.7H, 1H); IR (CDCl3) 3060 (s), 2245 (eyne), 1596, 1581, 1508, 1491 (s), 1442, 1398, 1333, 1215, 1070, 1017 cm1. MS (EI) m/e 228 (M+, 100).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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